molecular formula C21H23ClN2O3S B2770834 1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049511-20-7

1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2770834
CAS No.: 1049511-20-7
M. Wt: 418.94
InChI Key: XUFLISZSEFKNCE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C21H23ClN2O3S and its molecular weight is 418.94. The purity is usually 95%.
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Biological Activity

1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, with the CAS number 1049511-20-7, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, supported by diverse research findings.

  • Molecular Formula : C21_{21}H23_{23}ClN2_2O3_3S
  • Molecular Weight : 418.9 g/mol
  • Structure : The compound features a thieno[3,4-b]pyrazine core, which is significant for its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, studies have shown that certain thieno[3,4-b]pyrazine derivatives can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages. This inhibition suggests a potential mechanism for reducing inflammation in various conditions.

CompoundIC50_{50} (µg/mL)Effect
Thieno derivative1.3–3.8Inhibition of NO production in RAW 264.7 macrophages

Anticancer Activity

The anticancer properties of related thieno[3,4-b]pyrazine compounds have been explored extensively. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.

Cell LineCompoundIC50_{50} (µM)Mechanism
HeLaThieno derivative5.58Inhibition of proliferation
LNCaPThieno derivative117Inhibition of androgen receptor translocation

Neuroprotective Effects

Neuroprotective activities have also been attributed to compounds with similar structures. For example, some derivatives have been shown to enhance neuronal survival and reduce oxidative stress in neuronal cell cultures.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study conducted by Uhlenhut et al. demonstrated that a thieno[3,4-b]pyrazine derivative significantly reduced iNOS expression and NO production in LPS-stimulated RAW 264.7 macrophages. This suggests potential therapeutic applications for inflammatory diseases.
  • Case Study on Anticancer Activity :
    Research published in Pharmaceutical Research highlighted that a series of thieno derivatives exhibited potent cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic index.

Properties

IUPAC Name

4-(3-chlorophenyl)-6,6-dioxo-1-(3-phenylpropyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-17-9-4-10-18(12-17)24-20-15-28(26,27)14-19(20)23(13-21(24)25)11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,19-20H,5,8,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLISZSEFKNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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